3-(2-Methyl-5-nitro-imidazol-1-yl)-N-(2,2,2-trichloro-1-phenylamino-ethyl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-5-nitro-imidazol-1-yl)-N-(2,2,2-trichloro-1-phenylamino-ethyl)-propionamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-5-nitro-imidazol-1-yl)-N-(2,2,2-trichloro-1-phenylamino-ethyl)-propionamide typically involves multi-step organic reactions. The starting materials may include 2-methyl-5-nitroimidazole and 2,2,2-trichloro-1-phenylamino-ethanol. The reaction conditions often require the use of catalysts, solvents, and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-5-nitro-imidazol-1-yl)-N-(2,2,2-trichloro-1-phenylamino-ethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may introduce different functional groups onto the imidazole ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Methyl-5-nitro-imidazol-1-yl)-N-(2,2,2-trichloro-1-phenylamino-ethyl)-propionamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its imidazole ring is known to interact with various enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic effects. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound may exhibit similar activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-5-nitro-imidazol-1-yl)-N-(2,2,2-trichloro-1-phenylamino-ethyl)-propionamide involves its interaction with specific molecular targets. The nitro group and imidazole ring are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-nitroimidazole
- 2,2,2-Trichloro-1-phenylamino-ethanol
- Imidazole derivatives with different substituents
Uniqueness
Compared to similar compounds, 3-(2-Methyl-5-nitro-imidazol-1-yl)-N-(2,2,2-trichloro-1-phenylamino-ethyl)-propionamide has a unique combination of functional groups that may confer distinct biological activities. Its trichloro and nitro substituents, along with the imidazole ring, make it a versatile compound for various applications.
Properties
Molecular Formula |
C15H16Cl3N5O3 |
---|---|
Molecular Weight |
420.7 g/mol |
IUPAC Name |
N-(1-anilino-2,2,2-trichloroethyl)-3-(2-methyl-5-nitroimidazol-1-yl)propanamide |
InChI |
InChI=1S/C15H16Cl3N5O3/c1-10-19-9-13(23(25)26)22(10)8-7-12(24)21-14(15(16,17)18)20-11-5-3-2-4-6-11/h2-6,9,14,20H,7-8H2,1H3,(H,21,24) |
InChI Key |
JGLRKOAHBXAHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.